molecular formula C18H19ClN6O2S B4833262 ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 1005585-52-3

ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B4833262
CAS No.: 1005585-52-3
M. Wt: 418.9 g/mol
InChI Key: KJTJNGHLXOAYJL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C18H19ClN6O2S and its molecular weight is 418.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.0978727 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-5-27-18(26)15-9(2)13-16-21-12(23-25(16)8-20-17(13)28-15)6-7-24-11(4)14(19)10(3)22-24/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJNGHLXOAYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CCN4C(=C(C(=N4)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104042
Record name Ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005585-52-3
Record name Ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005585-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and CNS effects. This article explores the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C16H19ClN4O2S
  • Molecular Weight : 358.87 g/mol
  • CAS Number : 1005592-59-5

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets. This compound likely exerts its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.
  • Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : this compound has shown promising results against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.6
A549 (Lung)12.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Animal Models : In vivo studies using rodent models of inflammation showed that the compound significantly reduced paw edema in carrageenan-induced models.

Case Studies

Several case studies have been conducted to assess the biological activity of related pyrazole compounds:

  • Study on Pain Management : A study evaluated the analgesic effect of a similar pyrazole derivative in a formalin-induced pain model in rats. The results indicated a significant reduction in pain scores compared to control groups.
  • Antioxidant Activity Assessment : Another study investigated the antioxidant potential of pyrazole derivatives using DPPH and ABTS assays. The results showed that these compounds effectively scavenged free radicals.

Q & A

Q. Critical Intermediates :

  • 5-Amino-2-(methylthio)thiazole-4-carbonitrile (precursor for thieno-triazole fusion) .
  • 4-Chloro-3,5-dimethylpyrazole-ethyl intermediate (for side-chain attachment) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and linker integrity. For example, pyrazole methyl groups (~2.1–2.3 ppm) and thieno protons (6.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in fused ring systems .

Basic: What initial biological screening approaches are suitable for evaluating its bioactivity?

Methodological Answer:

  • In vitro enzyme inhibition assays : Target kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ .
  • Molecular docking : Preliminary binding affinity predictions against protein targets (e.g., PD-L1) using AutoDock Vina .

Advanced: How can computational methods optimize reaction yields and selectivity?

Methodological Answer:

  • Reaction Path Search (RPS) : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for cyclization steps, minimizing side products .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. ethanol) and temperatures for esterification .
  • Microkinetic Modeling : Simulate POCl₃-mediated condensation to adjust reagent stoichiometry and reflux duration .

Q. Example Workflow :

Compute activation barriers for intramolecular cyclization using Gaussian09 .

Validate predictions via small-scale experiments (1–5 mmol) .

Iterate with ML-guided parameter optimization .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) affecting cell permeability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate contributing factors .
  • Dose-Response Re-evaluation : Re-test disputed compounds with standardized protocols (e.g., CLSI guidelines for antimicrobials) .
  • In silico Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to rule out false positives from cytotoxicity .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Replace the ethyl ester with hydrophilic groups (e.g., phosphate esters) for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to increase plasma half-life .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Salt Formation : React with HCl or sodium salts to ionize the carboxylate group .

Q. Table: Solubility Enhancement Strategies

StrategyExample ModificationExpected Outcome
ProdrugPhosphate ester derivative+50% solubility in PBS (pH 7.4)
NanoencapsulationPEG-liposomes (100 nm)3-fold increase in bioavailability
Co-crystallizationSuccinic acid co-crystal2x faster dissolution rate

Advanced: How to design experiments validating mechanistic hypotheses for its biological activity?

Methodological Answer:

  • Gene Knockdown Models : Use siRNA or CRISPR to silence putative targets (e.g., COX-2) and assess activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes (e.g., ΔH = −10.5 kcal/mol for kinase inhibition) .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolite changes in treated cells .
  • In vivo Imaging : Fluorescently labeled analogs for tissue distribution studies in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.